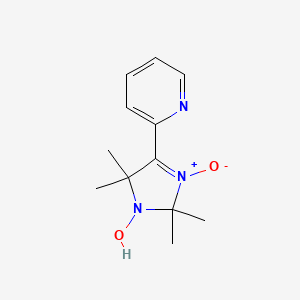![molecular formula C16H16ClNOS B5795123 N-(3-chloro-2-methylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5795123.png)
N-(3-chloro-2-methylphenyl)-2-[(4-methylphenyl)thio]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)-2-[(4-methylphenyl)thio]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also referred to as CMPTA and has been studied extensively for its ability to modulate the activity of certain enzymes in the body. The purpose of
Wirkmechanismus
The mechanism of action of CMPTA involves the inhibition of acetylcholinesterase and butyrylcholinesterase, which leads to an increase in the levels of acetylcholine in the body. This increase in acetylcholine levels has been shown to improve cognitive performance in animal models. Additionally, CMPTA has been shown to exhibit antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CMPTA are primarily related to its ability to inhibit acetylcholinesterase and butyrylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine in the body, which has been shown to improve cognitive performance in animal models. Additionally, CMPTA has been shown to exhibit antioxidant properties, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using CMPTA in lab experiments is its ability to selectively inhibit acetylcholinesterase and butyrylcholinesterase. This selectivity allows for the study of the specific effects of these enzymes on cognitive function. However, one limitation of using CMPTA in lab experiments is its potential toxicity. Further research is needed to determine the safety and efficacy of CMPTA for use in humans.
Zukünftige Richtungen
There are several future directions for research on CMPTA. One area of interest is the potential therapeutic effects of CMPTA in the treatment of cognitive disorders such as Alzheimer's disease. Additionally, further research is needed to determine the safety and efficacy of CMPTA for use in humans. Finally, the antioxidant properties of CMPTA warrant further investigation, as they may have implications for the treatment of other diseases such as cancer and cardiovascular disease.
Conclusion:
In conclusion, N-(3-chloro-2-methylphenyl)-2-[(4-methylphenyl)thio]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. Its ability to selectively inhibit acetylcholinesterase and butyrylcholinesterase has led to its study as a potential treatment for cognitive disorders such as Alzheimer's disease. However, further research is needed to determine the safety and efficacy of CMPTA for use in humans.
Synthesemethoden
The synthesis of CMPTA involves the reaction of 3-chloro-2-methylphenylamine with 4-methylphenylthiocyanate in the presence of a base such as sodium hydroxide. The resulting product is then treated with acetic anhydride to produce CMPTA. The synthesis of CMPTA is relatively straightforward and can be performed using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
CMPTA has been studied extensively for its potential therapeutic properties. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the body. Acetylcholine is a neurotransmitter that plays a critical role in cognitive function, and the inhibition of its breakdown has been shown to improve cognitive performance in animal models.
Eigenschaften
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(4-methylphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c1-11-6-8-13(9-7-11)20-10-16(19)18-15-5-3-4-14(17)12(15)2/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMDPPKFSCPZJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=C(C(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorophenyl)-2-[(4-methoxyphenoxy)acetyl]hydrazinecarboxamide](/img/structure/B5795043.png)
![N-[4-(acetylamino)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B5795053.png)
![2-(4-chlorophenoxy)-N-[3-(dimethylamino)-4-methylphenyl]acetamide](/img/structure/B5795069.png)



![N'-[1-(2-furyl)ethylidene]-2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetohydrazide](/img/structure/B5795096.png)

![{1-[(4-nitrobenzylidene)amino]-1H-benzimidazol-2-yl}methanol](/img/structure/B5795104.png)
![4-[(2-naphthyloxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B5795107.png)

![1-{4-[(4-nitrophenyl)thio]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B5795125.png)
![1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5795134.png)
![N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-naphthalenesulfonamide](/img/structure/B5795137.png)